molecular formula C23H18Cl2N2O5 B11536071 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11536071
M. Wt: 473.3 g/mol
InChI Key: PQJBXDPOSKNPQM-LGJNPRDNSA-N
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Description

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a chlorobenzoate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves the condensation of 4-chlorophenoxyacetic acid hydrazide with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-21-12-15(6-11-20(21)32-23(29)18-4-2-3-5-19(18)25)13-26-27-22(28)14-31-17-9-7-16(24)8-10-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

PQJBXDPOSKNPQM-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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